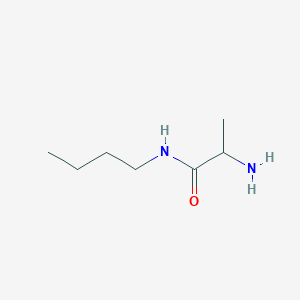

2-amino-N-butylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-amino-N-butylpropanamide” is a chemical compound with the CAS Number: 142923-47-5 . It has a molecular weight of 144.22 . It is also known as ABP. This compound has attracted considerable attention due to its potential therapeutic applications in cancer research.

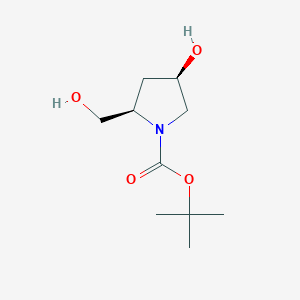

Molecular Structure Analysis

The molecular structure of “2-amino-N-butylpropanamide” is represented by the linear formula C7H16N2O . The InChI Code for this compound is 1S/C7H16N2O/c1-3-4-5-9-7(10)6(2)8/h6H,3-5,8H2,1-2H3,(H,9,10) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-butylpropanamide” include a molecular weight of 144.22 .

Wissenschaftliche Forschungsanwendungen

Industrial Applications and Analytical Techniques

2-amino-N-butylpropanamide, commonly recognized within the framework of its parent compounds and derivatives, plays a pivotal role in industrial applications, particularly as a precursor in polymer production. Notably, its relevance extends to the formation of polyacrylamides, which are extensively utilized in water and wastewater treatment, pulp and paper processing, and mining operations. The compound's significance burgeoned following the identification of acrylamide in heat-treated foods, spotlighting the chemical's pathway via the Maillard reaction, particularly from the amino acid asparagine. This discovery has fueled extensive research into the occurrence, chemistry, and mechanisms mitigating acrylamide formation, underscoring its dual importance in industrial and food safety applications (Taeymans et al., 2004).

Food Safety and Mitigation Strategies

The identification of acrylamide in food products has precipitated a plethora of studies aimed at understanding its formation, with a notable focus on minimizing its presence due to potential health risks. Strategies for reducing acrylamide levels encompass agricultural practices, food processing techniques, and the exploration of natural compounds capable of inhibiting its formation. These efforts reflect a comprehensive approach to ensuring food safety while maintaining the organoleptic properties of food products (Friedman, 2003).

Novel Therapeutic Applications

Exploratory research into the derivatives of 2-amino-N-butylpropanamide has unveiled potential therapeutic applications, particularly in the realm of peptide-based drugs and biomaterials. For instance, the utilization of specific amino acids and peptides as carriers for drug delivery exemplifies the innovative approaches being pursued in pharmaceutical sciences. These strategies leverage the inherent properties of amino acids and peptides, including their biocompatibility and ability to facilitate targeted delivery, thus opening avenues for enhanced therapeutic efficacy and reduced side effects (Schreier et al., 2012).

Safety and Hazards

Zukünftige Richtungen

“2-amino-N-butylpropanamide” has potential therapeutic applications in cancer research. The field of drug conjugates, which includes compounds like “2-amino-N-butylpropanamide”, continues to advance with the application of new technologies .

Relevant Papers

The relevant papers for “2-amino-N-butylpropanamide” include studies on its potential therapeutic applications, as well as papers on related compounds . These papers provide valuable insights into the properties and potential uses of “2-amino-N-butylpropanamide”.

Eigenschaften

IUPAC Name |

2-amino-N-butylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6(2)8/h6H,3-5,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYQJGUBGFEJMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-butylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)